molecular formula C17H28N4O3 B2916196 [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353946-01-6

[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B2916196
CAS No.: 1353946-01-6
M. Wt: 336.436
InChI Key: GUGYEMMIFOQMPY-UHFFFAOYSA-N
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Description

“[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C17H28N4O3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N4O3/c1-5-23-15-10-14 (19-12-20-15)21-8-6-13 (7-9-21)11-18-16 (22)24-17 (2,3)4/h10,12-13H,5-9,11H2,1-4H3, (H,18,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 336.43 . It’s a solid at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar resource.

Scientific Research Applications

Activation of Small-Conductance Ca2+-Activated K+ Channels

A study by Hougaard et al. (2009) discusses a compound similar to [1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, named GW542573X. This compound is an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. GW542573X is the first SK1-selective compound described, exhibiting unique properties compared to previous modulators of SK channels (Hougaard et al., 2009).

In vitro Biological Activity of Pyrimidinone Derivatives

Rosowsky et al. (1994) studied compounds including 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone, related to this compound. These compounds showed varied biological activities, such as being substrates for mouse liver folylpolyglutamate synthetase and inhibiting dihydrofolate reductase (Rosowsky et al., 1994).

Synthesis of Piperidine Derivatives from Serine

Acharya and Clive (2010) demonstrated the synthesis of piperidine derivatives from serine, a method potentially applicable to synthesizing variants of the compound . These derivatives are useful as intermediates for a broad range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).

Antimicrobial Applications

Hossan et al. (2012) explored the antimicrobial properties of pyrimidinone and oxazinone derivatives, which can be related to the synthesis and potential application of this compound in antimicrobial fields (Hossan et al., 2012).

Divergent Reactions and Synthesis Methods

Rossi et al. (2007) discuss divergent synthesis methods involving compounds such as 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, which could be relevant for synthesizing or modifying compounds like this compound (Rossi et al., 2007).

Enantioselective Synthesis and Biological Activity

Passarella et al. (2005) reported the enantioselective synthesis of compounds using 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, highlighting the potential of such methods for synthesizing and studying the biological activity of compounds related to this compound (Passarella et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would largely depend on its applications. Given that it’s used for pharmaceutical testing , future research could potentially explore its efficacy in treating various conditions, its pharmacokinetics, and its safety profile in more detail.

Properties

IUPAC Name

tert-butyl N-[1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-6-23-15-11-14(18-12-19-15)21-9-7-13(8-10-21)20(5)16(22)24-17(2,3)4/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGYEMMIFOQMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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